molecular formula C17H15N5O5 B11516207 6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11516207
M. Wt: 369.3 g/mol
InChI Key: LCJZZQJABUFWIN-UHFFFAOYSA-N
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Description

6-AMINO-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrano[2,3-c]pyrazole core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Nitration: The benzodioxole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the Pyrano[2,3-c]pyrazole Core: The key step involves the cyclization of a suitable hydrazine derivative with a β-ketoester in the presence of a base such as sodium ethoxide.

    Amination and Propylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups, leading to the formation of nitroso and nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.

    Substitution: The aromatic ring and the pyrano[2,3-c]pyrazole core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-AMINO-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrano[2,3-c]pyrazole core structure is particularly noteworthy for its role in enhancing the compound’s stability and interaction with biological targets.

Properties

Molecular Formula

C17H15N5O5

Molecular Weight

369.3 g/mol

IUPAC Name

6-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H15N5O5/c1-2-3-10-15-14(9(6-18)16(19)27-17(15)21-20-10)8-4-12-13(26-7-25-12)5-11(8)22(23)24/h4-5,14H,2-3,7,19H2,1H3,(H,20,21)

InChI Key

LCJZZQJABUFWIN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=C(C=C3[N+](=O)[O-])OCO4

Origin of Product

United States

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